Chloromethyl octyl sulfide

Description

Significance of Organosulfur Compounds in Advanced Synthetic Methodologies

Organosulfur compounds, characterized by the presence of a carbon-sulfur bond, are fundamental to contemporary organic chemistry. taylorandfrancis.com Their importance stems from their widespread presence in natural products, pharmaceuticals, and agrochemicals. taylorandfrancis.comontosight.ai In fact, sulfur-containing functional groups are found in a wide array of FDA-approved drugs, including well-known examples like penicillin and sulfonamides. wikipedia.orgnih.gov

The utility of organosulfur compounds in synthetic methodologies is vast. They serve as versatile intermediates and valuable reagents for constructing new carbon-carbon and carbon-heteroatom bonds. britannica.comnih.gov The sulfur atom can exist in various oxidation states, leading to a rich and diverse chemistry that allows for a wide range of chemical transformations. nih.gov This versatility makes them indispensable tools for chemists in fields ranging from medicinal chemistry to materials science. nih.govnih.gov Researchers are continuously exploring new applications for these compounds, with thousands of new organosulfur compounds being identified annually, driving innovation across multiple scientific disciplines. ontosight.ai

Overview of Halogenated Thioethers as Versatile Synthons and Intermediates

Within the large family of organosulfur compounds, halogenated thioethers, particularly α-halo sulfides like chloromethyl octyl sulfide (B99878), represent a class of highly useful synthetic building blocks. A thioether, also known as a sulfide, is an organosulfur functional group with the structure R-S-R'. wikipedia.org When one of the alkyl groups (R) contains a halogen atom on the carbon adjacent to the sulfur (the α-carbon), the compound is known as an α-halo thioether.

These molecules are valuable as synthons, which are conceptual units within a molecule that assist in the formation of a desired chemical bond during synthesis. The reactivity of α-halo thioethers is dominated by the presence of the halogen atom, which acts as a good leaving group in nucleophilic substitution reactions. nih.govwikipedia.org The adjacent sulfur atom can influence this reactivity. For instance, the hydrolysis of chloromethyl methyl sulfide is significantly faster than that of its phenyl analog, demonstrating the electronic effect of the group attached to the sulfur.

Chloromethyl alkyl sulfides are particularly useful for introducing the methylthiomethyl (R-S-CH₂-) group into other molecules. This functionality can be used, for example, to protect alcohol and carboxylic acid functional groups during a multi-step synthesis. wikipedia.orgchemicalbook.com The α-halo sulfone, a related structure, is a key component in the Ramberg–Bäcklund reaction, a method for forming carbon-carbon double bonds. wikipedia.org The versatility and specific reactivity of halogenated thioethers make them powerful intermediates in the synthesis of complex organic molecules. ontosight.ai

Structural Classification and Nomenclatural Conventions for Chloromethyl Octyl Sulfide and Related Analogues

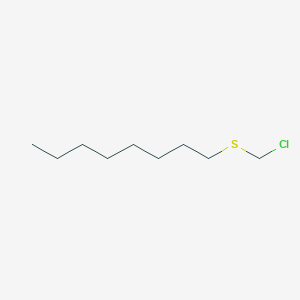

This compound belongs to the structural class of compounds known as α-halo sulfides or α-halo thioethers. Its structure consists of a central sulfur atom bonded to two different alkyl groups: an octyl group (-C₈H₁₇) and a chloromethyl group (-CH₂Cl).

The nomenclature for such compounds follows established IUPAC rules, though common names are also frequently used. libretexts.org

Common Nomenclature : In the common system, thioethers (sulfides) are named by listing the two alkyl groups attached to the sulfur atom in alphabetical order, followed by the word "sulfide". chemistrysteps.comucalgary.ca Therefore, the compound is named This compound .

Systematic (IUPAC) Nomenclature : In systematic nomenclature, the thioether can be named as an alkane with an alkylthio- substituent. In this case, the longer chain (octane) would be the parent alkane. The -S-CH₂Cl group would be named as a (chloromethyl)thio- substituent. Thus, a systematic name is 1-(chloromethylthio)octane .

Due to the limited availability of specific experimental data for this compound, the properties of a closely related and well-studied analogue, chloromethyl methyl sulfide, are provided below for reference.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₂H₅ClS | wikipedia.orgnih.gov |

| Molar Mass | 96.57 g/mol | wikipedia.org |

| Appearance | Colorless to yellowish liquid | ontosight.aichemicalbook.com |

| Boiling Point | 105 °C | chemicalbook.comchemicalbook.com |

| Density | 1.153 g/mL at 25 °C | chemicalbook.comchemicalbook.com |

| Refractive Index (n₂₀/D) | 1.498 | chemicalbook.com |

Historical Trajectories and Current Research Trends in Chloromethyl Sulfide Chemistry

The study of simple organosulfur compounds like chloromethyl sulfides has a history stretching back to the early 20th century. ontosight.ai The synthesis and use of compounds like chloromethyl methyl sulfide became more established in the mid-20th century, with their application as versatile reagents in organic synthesis growing significantly. ontosight.ai For example, a 1970 publication in The Journal of Organic Chemistry described the addition reaction of chloromethyl methyl sulfide to olefins in sulfuric acid. acs.org

Current research in the broader field of organosulfur chemistry continues to be vibrant and multifaceted. A major trend is the development of more sustainable and environmentally friendly ("green") synthetic methods. nih.govacs.org This includes the use of electrochemistry and photocatalysis to drive reactions, minimizing waste and avoiding harsh reagents. nih.govnih.gov

Researchers are also focused on:

New Catalytic Systems : Developing novel catalysts to facilitate the efficient and selective formation of C-S bonds. rsc.orgmdpi.com

Mechanism Elucidation : Gaining a deeper understanding of the reaction mechanisms involving organosulfur intermediates to optimize existing reactions and design new ones. researchgate.net

Applications in Complex Synthesis : Employing chloromethyl sulfides and related synthons in the total synthesis of complex natural products and pharmaceuticals. nih.govacs.org

Materials Science : Exploring the use of organosulfur compounds in the creation of advanced materials, such as polymers and organic electronics. ontosight.ainih.gov

The ongoing research ensures that chloromethyl alkyl sulfides and other organosulfur compounds will remain at the forefront of chemical innovation, enabling the creation of valuable molecules for medicine, agriculture, and technology. acs.org

Structure

2D Structure

3D Structure

Properties

CAS No. |

24655-51-4 |

|---|---|

Molecular Formula |

C9H19ClS |

Molecular Weight |

194.77 g/mol |

IUPAC Name |

1-(chloromethylsulfanyl)octane |

InChI |

InChI=1S/C9H19ClS/c1-2-3-4-5-6-7-8-11-9-10/h2-9H2,1H3 |

InChI Key |

UENLMULXGFFHDT-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCSCCl |

Origin of Product |

United States |

Synthetic Methodologies for Chloromethyl Octyl Sulfide and Analogues

Direct Synthetic Approaches for Chloromethyl Alkyl Sulfides

Direct approaches focus on creating the target C-S and C-Cl bonds in a highly convergent manner. These methods are often preferred for their efficiency and atom economy.

A foundational method for the synthesis of thioethers is the alkylation of thiols, a reaction analogous to the Williamson ether synthesis. mdpi.commasterorganicchemistry.com This process involves the deprotonation of a thiol (R-SH) with a suitable base to form a highly nucleophilic thiolate anion (R-S⁻). This thiolate then undergoes a nucleophilic substitution (SN2) reaction with an appropriate alkyl halide.

For the synthesis of chloromethyl octyl sulfide (B99878), 1-octanethiol (B94742) would first be treated with a base, such as sodium hydride (NaH) or a sodium alkoxide, to generate the sodium octanethiolate. This nucleophile is then reacted with a suitable chloromethylating agent. While a variety of such agents exist, chloromethyl methyl ether (CMME) is a well-known reagent used for protecting thiols, demonstrating the viability of this type of reaction. acsgcipr.org The reaction proceeds via a standard SN2 mechanism, resulting in the formation of the S-C bond. masterorganicchemistry.com

An alternative direct approach involves starting with a dialkyl sulfide and introducing a chlorine atom at the α-carbon position using a halogenating agent.

The direct α-chlorination of dialkyl sulfides can be effectively achieved using sulfuryl chloride (SO₂Cl₂). This reaction is well-documented for the synthesis of chloromethyl methyl sulfide from dimethyl sulfide. purdue.edu By analogy, dioctyl sulfide can be converted to chloromethyl octyl sulfide through a similar pathway.

The mechanism is believed to involve an electrophilic attack by a chloronium species derived from the sulfuryl chloride on the sulfur atom of the dialkyl sulfide. This forms a chlorosulfonium ion intermediate. A subsequent elimination step, often facilitated by a base or through rearrangement, leads to the formation of the α-chloro sulfide product. This method is a powerful tool for the direct functionalization of simple thioethers.

Free-radical chlorination offers another pathway for the α-functionalization of sulfides. These reactions are typically initiated by ultraviolet (UV) light or a chemical radical initiator, such as azobisisobutyronitrile (AIBN). upenn.edu The chlorinating agent is often sulfuryl chloride or N-chlorosuccinimide (NCS).

The process begins with the homolytic cleavage of the chlorinating agent to generate a chlorine radical. mdpi.com This highly reactive radical then abstracts a hydrogen atom from the α-position of the dialkyl sulfide (e.g., dioctyl sulfide). The position alpha to the sulfur atom is particularly susceptible to hydrogen abstraction due to the stabilizing effect of the sulfur on the resulting carbon-centered radical. This α-thio radical then reacts with another molecule of the chlorinating agent to yield the final product, this compound, and regenerates a chlorine radical, thus propagating the chain reaction. upenn.edu While effective, this method can sometimes lead to a mixture of products due to the possibility of chlorination at other positions on the alkyl chain. youtube.com More recent developments include visible-light-promoted methods for generating α-thio radicals for subsequent functionalization. beilstein-journals.orgnih.gov

Phase-transfer catalysis (PTC) is a powerful technique that enhances the rate of reaction between reactants located in different immiscible phases (typically aqueous and organic). For thioether synthesis, PTC is particularly effective for the S-alkylation of thiols. researchgate.net

In this setup, the sodium salt of the thiol (e.g., sodium octanethiolate) is dissolved in an aqueous phase. The alkylating agent (a halomethylating reagent) is in an organic solvent. A phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt like tetrabutylammonium (B224687) bromide (TBAB), facilitates the reaction. The lipophilic cation of the catalyst pairs with the thiolate anion, transporting it from the aqueous phase into the organic phase. Once in the organic phase, the "naked" and highly reactive thiolate anion can efficiently react with the alkylating agent. This methodology often leads to higher yields, milder reaction conditions, and shorter reaction times.

Reaction Pathways Involving Sulfides and Halogenating Reagents

Indirect Synthetic Pathways and Precursor Strategies

Indirect methods involve the synthesis of a precursor molecule which is then converted to the final product in a subsequent step. A prominent strategy involves the preparation of a chloromethyl alkyl ether, which then serves as an electrophile in a reaction with a sulfur nucleophile.

A common method for synthesizing chloromethyl octyl ether involves reacting 1-octanol (B28484) with paraformaldehyde and anhydrous hydrogen chloride gas. conicet.gov.ar Alternatively, a more modern and rapid procedure involves the zinc-salt-catalyzed reaction between an acetal (B89532) (like dioctoxymethane, prepared from 1-octanol and formaldehyde) and an acid chloride (like acetyl chloride). upenn.eduacs.org This generates the chloromethyl octyl ether precursor in situ.

Once the chloromethyl octyl ether is formed, it can be reacted with a sulfur nucleophile, such as sodium hydrosulfide (B80085) (NaSH), to introduce the sulfur atom. This would form 1-octanethiol as an intermediate, which could then be subjected to one of the direct alkylation methods described previously. Alternatively, reaction with sodium sulfide (Na₂S) could potentially lead to the formation of the target thioether through a more direct displacement, though this may also produce the symmetrical dioctyl sulfide as a byproduct.

Utilization of Sulfonium (B1226848) Salts as Key Synthetic Intermediates

Sulfonium salts are valuable intermediates in organic synthesis, serving as precursors for the formation of thioethers. Their reactivity allows for the introduction of various alkyl and aryl groups onto a sulfur atom.

Derivation of Unsymmetrical Sulfides from Symmetrical Bissulfonium Salts

The synthesis of unsymmetrical sulfides can be achieved through the reaction of symmetrical bissulfonium salts with appropriate nucleophiles. This method allows for a controlled, stepwise introduction of different alkyl or aryl groups, leading to the desired unsymmetrical thioether. While specific examples detailing the direct synthesis of this compound using this exact method are not prevalent in the reviewed literature, the general principle is a cornerstone of sulfur chemistry. The formation of unsymmetrical sulfides has been demonstrated through one-pot, three-component reactions involving a 1,3-dicarbonyl compound, an aromatic aldehyde, and a thiol. nih.gov

Nucleophilic Attack of Dialkyl Sulfides on Alkyl Halides for Sulfonium Salt Formation

A common and effective method for preparing sulfonium salts involves the nucleophilic attack of a dialkyl sulfide on an alkyl halide. nih.gov This reaction proceeds via an SN2 mechanism, where the sulfur atom of the sulfide acts as the nucleophile, displacing the halide from the alkyl halide to form a trialkylsulfonium salt. khanacademy.orgthieme-connect.com For the synthesis of a precursor to this compound, one could envision the reaction of octyl sulfide with a chloromethylating agent.

This transalkylation process, which proceeds through an ionic mechanism via sulfonium intermediates, has been shown to be effective for creating a variety of sulfides with good to excellent yields and tolerance for a wide range of functional groups. nih.gov The general reaction scheme is as follows:

R-S-R' + R''-X → [R-S(R')(R'')]⁺X⁻

Where R and R' are alkyl or aryl groups, and R''-X is the alkyl halide.

Halomethyl Ether-Mediated Approaches to Thioether Functionalities

Halomethyl ethers, particularly chloromethyl methyl ether (MOM-Cl), are potent electrophiles used to introduce alkoxymethyl groups onto various nucleophiles, including thiols. This approach is instrumental in the formation of thioethers.

In Situ Generation and Reactivity of Chloromethyl Methyl Ether Analogues

Due to the carcinogenic nature of chloromethyl methyl ether, methods for its in situ generation are highly valuable. wikipedia.orgorgsyn.org A common approach involves the reaction of dimethoxymethane (B151124) with an acyl chloride, such as acetyl chloride, in the presence of a Lewis acid catalyst. wikipedia.org This generates a solution of chloromethyl methyl ether that can be used directly in subsequent reactions without the need for isolation, thereby minimizing exposure. organic-chemistry.org The generated chloromethyl ether is a reactive electrophile that readily participates in C-S bond formation.

The reactivity of in situ generated α-chloroalkyl ethers has been demonstrated in alkoxyalkylation reactions. For instance, the reaction of a symmetrical acetal with a picolyl alcohol, catalyzed by Zn(II), proceeds through the in situ formation of an α-chloroalkyl ether. researchgate.net

Catalytic Systems for Efficient Halomethyl Ether Formation

Several catalytic systems have been developed to enhance the efficiency of halomethyl ether formation. Zinc(II) salts, at concentrations as low as 0.01 mol%, have been shown to effectively catalyze the reaction between acetals and acid halides, yielding haloalkyl ethers in near-quantitative amounts within 1-4 hours. organic-chemistry.orgacs.org This method is scalable and offers a significant improvement in terms of reaction time and safety, as any excess carcinogenic haloalkyl ether is destroyed during the workup process. organic-chemistry.org

Heteropolyacids (HPAs) and their salts have also been employed as efficient catalysts for the synthesis of chloromethyl methyl ether from benzoyl chloride and dimethoxymethane. researchgate.net These catalysts offer advantages in terms of cost-effectiveness and activity compared to other systems. researchgate.net

Table 1: Catalytic Systems for Halomethyl Ether Formation

| Catalyst | Reactants | Conditions | Yield | Reference |

| Zinc(II) salts (0.01 mol%) | Acetals and acid halides | 1-4 hours | Near-quantitative | organic-chemistry.orgacs.org |

| Heteropolyacids (HPAs) | Benzoyl chloride and dimethoxymethane | - | High | researchgate.net |

C-S Bond Forming Reactions under Controlled Conditions

The direct formation of a carbon-sulfur bond is a fundamental transformation in the synthesis of thioethers. Various methods have been developed to achieve this under controlled conditions, allowing for high selectivity and functional group tolerance.

The sulfa-Michael addition, which is the 1,4-addition of a sulfur nucleophile to an unsaturated acceptor, is a widely used method for C-S bond formation. acs.org Additionally, metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination conditions adapted for thiols, provide a powerful tool for constructing aryl thioethers. acsgcipr.org These reactions typically involve a palladium or copper catalyst and a variety of ligands to facilitate the coupling of thiols with aryl halides or sulfonates. acsgcipr.org

For the synthesis of alkyl thioethers like this compound, SN2 reactions between a thiolate and an alkyl halide are a primary route. acsgcipr.org The choice of solvent and base is crucial to control the reaction and minimize side products. Recent advancements have also focused on developing greener and more sustainable methods, including the use of visible light-mediated reactions to form C-S bonds under mild conditions. sioc-journal.cn

Transition Metal-Catalyzed Cross-Coupling Strategies for Alkyl Sulfides

The synthesis of alkyl sulfides via transition metal catalysis has become a cornerstone of modern organic chemistry. These methods offer high efficiency and functional group tolerance. Historically, sulfur compounds were often considered catalyst poisons, but numerous catalytic systems have been developed that effectively facilitate C-S bond formation. mdpi.comnih.gov The primary approach involves the cross-coupling of a thiol with an organohalide.

Key transition metals employed in these transformations include palladium, copper, nickel, and cobalt. mdpi.com For the synthesis of a simple alkyl sulfide like octyl sulfide, a typical reaction would involve coupling 1-octanethiol with an appropriate alkyl halide.

Catalytic Cycle Mechanisms:

Palladium/Copper: A common catalytic system involves a palladium catalyst, which undergoes oxidative addition to the organohalide. A subsequent transmetalation step with a copper(I) thiolate, formed in situ from the thiol and a copper source, leads to a palladium-thiolate complex. Reductive elimination from this complex yields the desired sulfide and regenerates the active palladium(0) catalyst. wpmucdn.com

Nickel: Nickel-catalyzed reactions can proceed through a Ni(0)/Ni(II) or a Ni(I)/Ni(III) cycle. For instance, a Ni(II) precatalyst can be reduced in situ to Ni(0) by a reducing agent like zinc. This active Ni(0) species then undergoes oxidative addition into an aryl or alkyl halide, followed by reaction with a thiolate and reductive elimination. mdpi.com

Cobalt: Cobalt-catalyzed arylations of thiols have been shown to proceed via a Co(I)/Co(III) cycle. An active cobalt(I) species, generated by the reduction of a Co(II) salt, reacts with the thiolate. Oxidative addition of the organohalide is followed by reductive elimination to furnish the sulfide product. mdpi.com

The table below summarizes various transition metal-catalyzed systems used for the synthesis of sulfides.

| Catalyst System | Reactants | Key Features |

| Palladium/Copper | Aryl/Alkyl Halides + Thiols | Bimetallic system; often used for aryl sulfides but applicable to alkyls. wpmucdn.com |

| Nickel/Bipyridyl | Aryl Iodides + Disulfides | Uses disulfides as the sulfur source; zinc-mediated reduction of Ni(II). mdpi.com |

| Cobalt/dppf | Aryl Halides + Thiols | Effective for coupling both aryl and alkyl thiols. mdpi.com |

To synthesize this compound specifically, one could envision a transition metal-catalyzed coupling between sodium octanethiolate and a chloromethylating agent like bromochloromethane (B122714).

Metal-Free Approaches for the Synthesis of Alkyl Aryl and Dialkyl Sulfides

To circumvent the cost and potential toxicity of transition metals, metal-free C-S bond-forming reactions have gained significant traction. These methods often rely on different activation strategies.

Key Metal-Free Strategies:

Arylation with Diaryliodonium Salts: Hypervalent iodine reagents, such as diaryliodonium salts, can serve as powerful arylating agents for thiols. In the presence of a strong organic base, a C-S bond can be formed under mild, metal-free conditions. researchgate.netchemrxiv.org This method is particularly effective for creating aryl sulfides.

Transalkylation of Sulfides: A site-selective, metal-free dealkylative approach allows for the synthesis of new sulfides from existing ones. This transalkylation proceeds by reacting a simple sulfide with an alkyl halide, likely via an ionic mechanism involving a sulfonium intermediate. nih.govresearchgate.net

Photo-induced Radical Coupling: Visible-light-promoted reactions provide a green and efficient pathway to sulfides. These can involve organocatalysts like rose bengal or proceed without any external photosensitizer, directly coupling aryl iodides with disulfides via a radical mechanism at room temperature. frontiersin.org

The table below highlights different metal-free strategies for sulfide synthesis.

| Method | Reactants | Conditions | Mechanism |

| Hypervalent Iodine Chemistry | Thiols + Diaryliodonium Salts | Strong organic base, mild conditions. chemrxiv.org | Inner-sphere pathway with reductive elimination. researchgate.net |

| Transalkylation | Simple Sulfides + Alkyl Halides | Typically requires a polar aprotic solvent like DMAC. nih.gov | Ionic, via sulfonium intermediate. nih.gov |

| Photoredox Catalysis | Aryl Iodides + Disulfides | Visible light, room temperature, often catalyst-free. frontiersin.org | Radical cross-coupling. frontiersin.org |

For the synthesis of this compound, a direct metal-free approach would involve the nucleophilic substitution of a chloromethyl halide by 1-octanethiol, typically facilitated by a simple base.

Decarboxylative C-S Cross-Coupling Reactions

Decarboxylative coupling has emerged as a powerful strategy that uses readily available and environmentally benign carboxylic acids as starting materials, releasing CO2 as the only byproduct. wpmucdn.com This approach provides an alternative to methods requiring organohalide precursors. nih.gov

The first direct decarboxylative C-S cross-coupling reactions involved the use of a bimetallic Pd/Cu catalyst system to couple ortho-substituted aryl carboxylic acids with thiols. wpmucdn.comresearchgate.net The proposed mechanism for aryl carboxylic acids involves the formation of an aryl palladium(II) species after decarboxylation, which then undergoes reductive elimination with a thiolate to generate the aryl sulfide. wpmucdn.com

More recent advancements include palladium-catalyzed decarbonylative thioetherification. In this process, a thioester acts as both an activator for the carboxylic acid and as a source of the sulfur nucleophile, proceeding through a redox-neutral pathway under mild, base-free conditions. nih.govrsc.org

| Reaction Type | Catalyst | Substrates | Key Advantage |

| Direct Decarboxylative Coupling | Pd/Cu bimetallic system | Aryl Carboxylic Acids + Thiols | Avoids the use of organohalide precursors. wpmucdn.comnih.gov |

| Decarbonylative Thioetherification | Palladium | Carboxylic Acids + Thioesters | Thioester serves a dual role; mild, base-free conditions. nih.govrsc.org |

Regioselective and Stereoselective Synthesis of this compound Derivatives

Achieving specific regiochemical and stereochemical outcomes is a hallmark of sophisticated organic synthesis. For a molecule like this compound, regioselectivity pertains to the specific site of chlorination, while stereoselectivity would be relevant for chiral derivatives.

Strategies for Regiocontrol in Chloromethylation Reactions

Regiocontrol is crucial when a molecule has multiple potential reaction sites. For this compound, the goal is to selectively introduce a chlorine atom on the methyl group attached to the sulfur atom.

A direct and highly regioselective method for synthesizing α-chloro sulfides involves the reaction of a thiol with formaldehyde (B43269) and hydrogen chloride. However, a more common laboratory preparation for compounds like chloromethyl methyl sulfide (CH₃SCH₂Cl) involves the treatment of the corresponding sulfide (dimethyl sulfide) with a chlorinating agent such as sulfuryl chloride (SO₂Cl₂). wikipedia.org

Applying this to an unsymmetrical sulfide, such as methyl octyl sulfide, would present a regiochemical challenge: chlorination could potentially occur on the methyl group or at the α-position of the octyl chain.

To achieve unambiguous regiocontrol for the synthesis of this compound, the most straightforward strategy would be a nucleophilic substitution reaction. This involves reacting an octylthiolate salt (e.g., sodium 1-octanethiolate) with a molecule that can deliver a chloromethyl group, such as bromochloromethane or dichloromethane. This approach ensures the C-S bond is formed at the desired position and the chlorine is located on the adjacent methyl carbon.

Example of Regiocontrolled Synthesis: n-C₈H₁₇SH + NaOH → n-C₈H₁₇SNa + H₂O n-C₈H₁₇SNa + BrCH₂Cl → n-C₈H₁₇SCH₂Cl + NaBr

This two-step, one-pot sequence offers excellent control over the final structure, avoiding isomers that might arise from direct chlorination of an unsymmetrical sulfide.

Asymmetric Synthesis and Chiral Induction in Organosulfur Compounds

While simple sulfides are achiral at the sulfur atom, their oxidized derivatives, such as sulfoxides, can possess a stereogenic sulfur center. The asymmetric synthesis of such chiral organosulfur compounds is a significant area of research. wiley-vch.denih.gov Chiral ligands and catalysts containing a stereogenic sulfur atom are widely used in asymmetric synthesis. acs.org

The synthesis of an enantiomerically enriched derivative of this compound, such as chloromethyl octyl sulfoxide (B87167), can be achieved through several strategies:

Chiral Auxiliaries: One established method involves using chiral auxiliaries. For example, N-sulfinyloxazolidinones can be used to generate chiral organosulfur compounds with high diastereoselectivity. documentsdelivered.comacs.org A sulfinate ester can be prepared and reacted with a Grignard or organolithium reagent in a stereospecific manner.

Catalytic Asymmetric Oxidation: The most direct method is the enantioselective oxidation of the parent sulfide (this compound) to the sulfoxide. This is often achieved using a chiral catalyst, such as a transition metal complex with a chiral ligand (e.g., vanadium or titanium complexes with chiral Schiff base ligands) and an oxidant like hydrogen peroxide or tert-butyl hydroperoxide. nih.gov

The table below summarizes common strategies for achieving chirality in organosulfur compounds.

| Strategy | Description | Example |

| Chiral Auxiliary | A chiral molecule is temporarily incorporated to direct the stereochemical outcome of a reaction. nih.gov | Use of N-sulfinyloxazolidinones to produce chiral sulfoxides. documentsdelivered.comacs.org |

| Enantiospecific Transformation | An existing enantiopure sulfur compound is converted into another. nih.gov | Stereospecific nucleophilic substitution on a chiral sulfinate ester. nih.gov |

| Catalytic Enantioselective Synthesis | A chiral catalyst is used to create a stereocenter from a prochiral substrate. nih.gov | Asymmetric oxidation of a sulfide using a chiral titanium-diethyl tartrate complex. |

These methods provide powerful tools for accessing enantiomerically pure sulfoxide derivatives, which are valuable in medicinal chemistry and as chiral building blocks in synthesis. nih.gov

Polymerization Chemistry and Advanced Materials Science Applications

Chloromethyl Octyl Sulfide (B99878) as a Monomer or Initiator Precursor

Chloromethyl octyl sulfide, with its unique bifunctional nature, presents significant opportunities in polymer synthesis. It possesses a reactive chloromethyl group that can act as an initiation site and a thioether linkage that can be incorporated into the polymer backbone, influencing the final properties of the material. This dual functionality allows it to be utilized either as a precursor to an initiator or as a monomer in various polymerization reactions.

Cationic Polymerization Initiated by Chloromethyl Functionality

Cationic polymerization is a chain-growth polymerization process where the active center is a carbocation. The initiation of such a process requires an electrophilic species that can generate a carbocation from a monomer. uc.eduwikipedia.org Monomers suitable for cationic polymerization typically contain electron-donating substituents that can stabilize the resulting cationic active center. wikipedia.orglibretexts.org

The chloromethyl group (-CH₂Cl) in this compound can serve as a precursor to a cationic initiator, particularly in the presence of a Lewis acid co-initiator. uc.eduwikipedia.org Lewis acids, such as aluminum chloride (AlCl₃) or tin tetrachloride (SnCl₄), can abstract the chloride ion, generating a carbocation that can then initiate the polymerization of a suitable monomer. wikipedia.orgmit.edu

For instance, in the presence of a Lewis acid, this compound can generate an octylthiomethyl cation. This cation can then attack a vinyl monomer with electron-donating groups, such as isobutylene (B52900) or a vinyl ether, initiating the polymerization process. The stability of the propagating carbocation is a crucial factor for a successful polymerization. libretexts.org The thioether group in the initiator fragment may also influence the polymerization process due to its potential to coordinate with the active center or affect its reactivity.

The general mechanism can be illustrated as follows:

Initiator Formation: The Lewis acid (LA) activates the chloromethyl group to form a carbocation. CH₃(CH₂)₇SCH₂Cl + LA ⇌ [CH₃(CH₂) ₇SCH₂]⁺[LACl]⁻

Initiation: The resulting carbocation attacks a monomer molecule (M). [CH₃(CH₂)₇SCH₂]⁺[LACl]⁻ + M → CH₃(CH₂)₇SCH₂-M⁺[LACl]⁻

Propagation: The newly formed cationic species adds subsequent monomer units. CH₃(CH₂)₇SCH₂-M⁺[LACl]⁻ + n(M) → CH₃(CH₂)₇SCH₂-(M)ₙ-M⁺[LACl]⁻

The rates of cationic polymerization are typically very high, even at low temperatures. mit.edu However, the process is sensitive to the solvent and the nature of the counter-ion, which can significantly affect the stability and reactivity of the propagating cationic chain. wikipedia.org

Radical Polymerization Mechanisms Involving Sulfur-Containing Initiators

Sulfur-containing organic compounds have been extensively studied as initiators in radical polymerization. tandfonline.comtandfonline.com Various types of sulfur compounds, including sulfides and disulfides, can generate radicals upon thermal or photochemical decomposition, which then initiate polymerization. tandfonline.comtandfonline.comwikipedia.org

While this compound itself is not a typical radical initiator, its sulfur atom can be involved in radical generation under specific conditions, for example, in redox systems or through cleavage of the C-S bond. tandfonline.comtandfonline.com More commonly, sulfur-containing compounds are used as part of a redox initiation system or as chain transfer agents.

However, related sulfur compounds can act as thermal initiators. For example, some sulfur-containing azo compounds and peroxides have been shown to initiate radical polymerization. tandfonline.comglobalauthorid.com The cleavage of bonds involving sulfur can lead to the formation of radicals capable of initiating the polymerization of various monomers. tandfonline.comtandfonline.com

The general principle involves the generation of a radical species from the sulfur-containing compound, which then adds to a monomer to create a growing polymer chain with a radical active center. This process is widely used for the production of a vast array of polymers. beilstein-journals.org

Rational Monomer Design for Tailored Polymer Synthesis

The design of monomers is a critical aspect of modern polymer chemistry, enabling the synthesis of polymers with precisely controlled structures and properties. nih.govdigitellinc.comrsc.org The bifunctional nature of this compound makes it an interesting candidate for rational monomer design.

By incorporating this compound as a comonomer in a polymerization reaction, polymers with thioether side chains can be synthesized. These thioether groups can impart specific properties to the resulting polymer, such as improved thermal stability, a higher refractive index, and the ability to coordinate with metal ions. wiley-vch.deacs.org The presence of sulfur in the polymer backbone or as a pendant group can significantly influence the material's mechanical and optical properties. rsc.orgmdpi.com

Furthermore, the chloromethyl group on the monomer can be used for subsequent post-polymerization modification, allowing for the introduction of various functional groups. This approach provides a versatile platform for creating a library of functional polymers from a single parent polymer. researchgate.net The design of such monomers allows for the creation of materials with tailored properties for specific applications, ranging from advanced optical materials to functional coatings. nih.govdigitellinc.com

Post-Polymerization Functionalization Strategies for Thioether-Containing Polymers

The ability to modify polymers after their synthesis opens up a vast landscape for creating new materials with tailored functionalities. Polymers containing thioether linkages, such as those that could be derived from this compound, are particularly amenable to a variety of post-polymerization functionalization strategies.

Chemical Transformations on Polymer Backbones Incorporating Sulfide Linkages

Polymers with thioether groups in their backbone or as side chains can undergo various chemical transformations. One of the most common modifications is the oxidation of the sulfide to a sulfoxide (B87167) or a sulfone. rsc.org This transformation can dramatically alter the properties of the polymer, for instance, by increasing its polarity and hydrophilicity.

Another important reaction is the alkylation of the thioether group to form a sulfonium (B1226848) salt. acs.orgntu.edu.sg This introduces a positive charge onto the polymer chain, converting it into a polyelectrolyte. Such modifications can be used to control the solubility of the polymer and to introduce antimicrobial or antifouling properties. ntu.edu.sg For example, polyethylenes with precisely placed thioethers have been functionalized post-polymerization with methyl triflate to create polymers containing cationic sulfonium groups. acs.org

These chemical modifications allow for the fine-tuning of the polymer's properties for specific applications, such as in the development of functional coatings or materials for biomedical applications. researchgate.netresearchgate.net

| Modification | Reagent | Resulting Group | Change in Property |

| Oxidation | Oxidizing Agent (e.g., H₂O₂) | Sulfoxide (-SO-), Sulfone (-SO₂-) | Increased polarity, hydrophilicity |

| Alkylation | Alkylating Agent (e.g., Methyl Triflate) | Sulfonium Salt (-S⁺R-) | Introduction of positive charge, increased solubility in polar solvents |

Development of Sulfur-Containing Polymeric Materials

The development of polymeric materials containing sulfur has led to a diverse range of polymers with unique and valuable properties. Among these, polythioethers and polysulfones are two prominent classes that have garnered significant attention due to their thermal stability, chemical resistance, and optical properties.

Synthesis of Polythioethers and Polysulfones

The synthesis of polythioethers can be achieved through various methods. A common approach involves the reaction of a di-thiol with a di-halide. In a hypothetical scenario involving this compound, one could envision its use in the post-polymerization modification of a pre-existing polymer. For instance, a polymer with pendant chloromethyl groups, such as poly(chloromethylstyrene), could be reacted with sodium octylthiolate (the sodium salt of octane-1-thiol) to introduce octyl thioether side chains. This nucleophilic substitution reaction would result in a polymer with pendant octylthiomethyl groups.

Another theoretical pathway could involve the polycondensation of a bifunctional monomer derived from this compound. However, this compound itself is a monofunctional alkylating agent and would act as a chain terminator rather than a monomer in a polymerization reaction. For it to be a viable monomer, it would need to possess at least two reactive functional groups.

The synthesis of polysulfones typically involves the step-growth polymerization of a di-sulfonyl chloride with a biphenol or the self-condensation of a sulfonyl chloride-functionalized phenol. Aromatic polysulfones are known for their high-temperature resistance and mechanical strength. nih.gov The direct incorporation of this compound as a monomer into a polysulfone backbone is not a standard or documented synthetic route.

Influence of the Thioether Moiety on Polymer Properties

The presence of a thioether moiety in a polymer's structure significantly influences its properties. The sulfur atom, being larger and more polarizable than a carbon or oxygen atom, can impact chain packing, flexibility, and intermolecular interactions.

The introduction of an octyl thioether side chain, derived hypothetically from this compound, would be expected to have several effects. The flexible octyl chain would act as an internal plasticizer, likely lowering the glass transition temperature (Tg) of the polymer and increasing its solubility in organic solvents. The thioether group itself can influence the polymer's refractive index and its affinity for certain metal surfaces.

Oxidation of the thioether group to a sulfoxide or a sulfone can dramatically alter the polymer's properties. Oxidation to the more polar sulfoxide and sulfone groups would increase the polymer's Tg and its hydrophilicity. rsc.orgontosight.ai This chemical modification provides a route to tune the material's properties post-polymerization.

Role in Functional Material Development

Sulfur-containing polymers have found applications in a variety of functional materials, from coatings and membranes to advanced electronic devices.

Application in Photoresist Formulations and Photocurable Composites

Polymers containing chloromethyl groups have been utilized in photoresist technology. rsc.org The chloromethyl group can undergo cross-linking reactions upon exposure to radiation, leading to changes in solubility that are the basis of photolithography. While there is no specific data on this compound, a polymer with pendant octylthiomethyl groups could theoretically be used in photocurable systems. The thioether linkage can participate in photo-initiated radical reactions, potentially leading to cross-linking. Thiol-ene "click" chemistry is a well-established method for creating photocurable networks, although this typically involves multifunctional thiols and enes. researchgate.net

Potential in Electronic and Optoelectronic Polymer Systems

Polymers with thioether and particularly thiophene-based side chains have shown promise in electronic and optoelectronic applications. nih.gov The sulfur atoms in these polymers can contribute to their charge-transporting properties. The incorporation of alkylthio side chains on conjugated polymer backbones has been shown to influence the highest occupied molecular orbital (HOMO) energy levels and the morphology of the polymer films, which are critical parameters for organic solar cells and light-emitting diodes. mdpi.com

While there is no direct research on polymers derived from this compound for these applications, one could speculate that the introduction of an octyl sulfide group might enhance solubility and processability, which are key challenges in the field of conducting polymers. The electronic properties would be primarily dictated by the polymer backbone rather than the saturated alkyl thioether side chain.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations of Molecular Structure and Electronic Properties

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to determining the most stable three-dimensional arrangement of atoms in chloromethyl octyl sulfide (B99878) and understanding the distribution of electrons within the molecule. nih.gov These calculations are crucial for predicting its physical properties and chemical reactivity.

Density Functional Theory (DFT) has become a standard method for investigating the electronic structure and properties of organosulfur compounds. nih.gov For chloromethyl sulfides, DFT calculations are used to optimize molecular geometries, calculate vibrational frequencies, and determine electronic properties such as dipole moments and molecular orbital energies. researchgate.netmdpi.com

Studies on the smaller analog, chloromethyl methyl sulfide, have successfully used DFT to elucidate its structural and electronic characteristics. researchgate.net These calculations reveal the intricate interplay of steric and electronic effects that govern the molecule's behavior. The principles derived from these studies are directly applicable to understanding chloromethyl octyl sulfide, where the primary difference is the substitution of a methyl group with a longer, flexible octyl chain. Natural Bond Orbital (NBO) analysis, often performed in conjunction with DFT, has been instrumental in explaining the stability of certain conformations through hyperconjugative interactions, such as the anomeric effect. researchgate.net

The rotation around the single bonds in this compound gives rise to various conformers with different energies. Theoretical calculations are essential for mapping the potential energy surface and identifying the most stable conformations.

For the key C-S bond in the chloromethyl group, theoretical studies on chloromethyl methyl sulfide have shown a distinct preference for the gauche conformation over the anti conformation. researchgate.net The gauche rotamer is calculated to be more stable by approximately 3.2 kcal/mol in the gas phase. researchgate.net This stability is not attributed to steric hindrance, but rather to a significant stereoelectronic effect known as the anomeric effect. This effect involves a stabilizing hyperconjugative interaction between the lone pair of electrons on the sulfur atom (nS) and the antibonding orbital of the adjacent carbon-chlorine bond (σ*C-Cl). researchgate.net The flexible octyl group in this compound introduces additional rotational possibilities, but the fundamental preference for the gauche arrangement within the Cl-C-S-C linkage is expected to persist.

Table 1: Calculated Energetic Profile of Chloromethyl Methyl Sulfide Conformers Data sourced from studies on the analogous compound, chloromethyl methyl sulfide. researchgate.net

| Conformer | Dihedral Angle (Cl-C-S-C) | Relative Energy (kcal/mol) | Key Stabilizing Interaction |

|---|---|---|---|

| Gauche | ~60° | 0.0 | Anomeric Effect (nS → σ*C-Cl) |

Elucidation of Reaction Mechanisms through Computational Modeling

Computational modeling is a cornerstone of modern mechanistic chemistry, allowing for the detailed exploration of reaction pathways that are often too transient to observe directly. escholarship.orgnih.gov By modeling reactions of this compound, chemists can understand how it transforms and predict the products of its reactions.

A chemical reaction proceeds from reactants to products through a high-energy state known as the transition state. Identifying the geometry and energy of this transition state is critical to understanding the reaction's kinetics. Computational methods can locate these saddle points on the potential energy surface and calculate the activation energy (the energy barrier that must be overcome for the reaction to occur). nih.gov For chloromethyl sulfides, key transformations include nucleophilic substitution reactions at the chloromethyl carbon. Computational analysis of these reactions involves mapping the entire reaction coordinate, providing detailed information about changes in bond lengths and angles as the reactants approach the transition state and evolve into products. researchgate.net

By comparing the activation energies of different possible reaction pathways, computational chemistry can predict which pathway is more likely to occur and, consequently, which products will be favored. nih.govrsc.org For instance, in a reaction with a nucleophile, this compound could react via different mechanisms (e.g., SN1 or SN2). Computational modeling can determine the energetic feasibility of each pathway. This predictive power is invaluable for designing synthetic routes and understanding the chemical behavior of the compound under various conditions. nih.gov

Table 2: Conceptual Data from a Hypothetical Reaction Pathway Analysis This table illustrates the type of data generated from computational modeling of a chemical reaction.

| Parameter | Reactant Complex | Transition State | Product Complex |

|---|---|---|---|

| Relative Energy (kcal/mol) | 0.0 | +20.5 | -15.0 |

| C-Cl Bond Length (Å) | 1.80 | 2.15 | - |

| C-Nucleophile Bond Length (Å) | 3.00 | 2.20 | 1.45 |

Theoretical Investigations of Solvent Effects on Chemical Reactivity

The solvent in which a reaction takes place can have a profound impact on its rate and mechanism. Theoretical models are used to simulate these solvent effects, providing a more realistic picture of chemical reactivity.

Theoretical studies often employ either implicit or explicit solvent models. Implicit models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant. This approach is computationally efficient and can capture the bulk electrostatic effects of the solvent. Explicit models involve including a number of individual solvent molecules in the calculation, which can provide a more detailed picture of specific solute-solvent interactions like hydrogen bonding, but at a much higher computational cost.

For chloromethyl sulfides, the choice of solvent can influence the relative stability of conformers and the energy of transition states. researchgate.net For example, a polar solvent would be expected to stabilize a polar transition state more than a nonpolar one, thereby accelerating the reaction. Computational studies that incorporate solvent effects are crucial for bridging the gap between gas-phase theoretical calculations and real-world solution-phase chemistry. mdpi.com The synthesis of related compounds has noted that the orientation of reactants in a transition state can be favorable in one solvent but unfavorable in another, highlighting the critical role of the solvent environment. wikipedia.org

Implicit and Explicit Solvent Models in Reaction Simulations

The choice of a solvent model is a critical aspect of accurately simulating chemical reactions in solution. Solvent models can be broadly categorized as either implicit or explicit, each with its own set of advantages and limitations. wikipedia.org

Implicit solvent models , also known as continuum models, represent the solvent as a continuous medium with a defined dielectric constant. This approach is computationally efficient and can provide a reasonable approximation of the solvent's bulk electrostatic effects on the solute. wikipedia.org However, a significant drawback of implicit models is their inability to capture specific, local interactions between the solute and individual solvent molecules, such as hydrogen bonding or localized density fluctuations. wikipedia.org

Explicit solvent models , on the other hand, treat individual solvent molecules as distinct entities interacting with the solute and each other. This method provides a more physically realistic and detailed description of the solvation shell around a molecule. stackexchange.com Explicit models can account for specific solute-solvent interactions, which can be crucial for understanding reaction mechanisms. However, the computational cost of including a large number of solvent molecules is significantly higher than that of implicit models. researchgate.net

Hybrid models that combine quantum mechanics (QM) for the solute and a small number of key solvent molecules with molecular mechanics (MM) for the bulk solvent offer a compromise, aiming to balance accuracy with computational feasibility. wikipedia.org

The selection between implicit and explicit models often depends on the specific system and the properties being investigated. While explicit models are generally considered more accurate for detailed mechanistic studies, implicit models can still provide valuable insights, particularly for larger systems or when computational resources are limited. stackexchange.comresearchgate.net For instance, studies have shown that for calculating solvation free energies, explicit models tend to outperform implicit ones, though the performance of implicit models can vary depending on the specific method used (e.g., Poisson-Boltzmann vs. Generalized-Born). stackexchange.comdiva-portal.org

Table 1: Comparison of Implicit and Explicit Solvent Models

| Feature | Implicit Solvent Models | Explicit Solvent Models |

|---|---|---|

| Representation | Solvent as a continuous medium | Individual solvent molecules |

| Computational Cost | Lower | Higher researchgate.net |

| Accuracy | Generally lower, misses local interactions wikipedia.org | Generally higher, captures specific interactions stackexchange.com |

| Use Cases | Large systems, initial screenings | Detailed mechanistic studies, systems with strong solute-solvent interactions |

Influence of Ionic Liquids on Chloromethylation Processes

Ionic liquids (ILs), which are salts with melting points below 100°C, have emerged as "designer solvents" with tunable properties that can significantly influence chemical reactions. rsc.org Their unique characteristics, such as low volatility, high thermal stability, and the ability to be tailored by modifying the cation and anion, make them attractive alternatives to traditional organic solvents in processes like chloromethylation. rsc.orgnih.gov

In the context of chloromethylation, the choice of ionic liquid can impact reaction rates, selectivity, and even the reaction mechanism itself. The interactions between the ionic liquid components and the reactants or transition states can be quite different from those in conventional molecular solvents. rsc.org For example, the basicity of the anion in an imidazolium-based ionic liquid can influence the outcome of a reaction. rsc.org

Computational studies can help elucidate the specific role of the ionic liquid in the chloromethylation of thioethers like octyl sulfide to form this compound. By modeling the interactions between the reactants, intermediates, transition states, and the ionic liquid ions, it is possible to understand how the solvent environment stabilizes or destabilizes key species along the reaction pathway. This understanding can guide the selection of the optimal ionic liquid to improve the efficiency and selectivity of the chloromethylation process.

Structure-Activity Relationship (SAR) Studies in Organosulfur Chemistry

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its reactivity and biological activity. In the context of organosulfur chemistry, these studies provide valuable insights into the factors governing the behavior of compounds like this compound.

Impact of Alkyl Chain Length on Reactivity and Selectivity

The length of the alkyl chain in organosulfur compounds can have a profound effect on their physical properties and chemical reactivity. nih.govlsu.edursc.org In the case of chloromethyl alkyl sulfides, varying the length of the alkyl group (e.g., from methyl to octyl) can influence the molecule's steric and electronic properties, thereby affecting its reactivity in subsequent reactions.

Longer alkyl chains generally increase the lipophilicity of a molecule and can introduce greater van der Waals interactions. In the context of a reaction, a longer alkyl chain might sterically hinder the approach of a reagent to the reactive center, potentially slowing down the reaction rate. Conversely, the increased electron-donating inductive effect of a longer alkyl chain could enhance the nucleophilicity of the sulfur atom, making it more reactive towards electrophiles.

Computational studies can systematically investigate the impact of alkyl chain length. By calculating reaction barriers and transition state geometries for a series of chloromethyl alkyl sulfides with varying chain lengths, it is possible to quantify the steric and electronic contributions to reactivity and selectivity. Experimental studies on related systems have shown that increasing alkyl chain length can influence thermal stability, solubility, and charge-carrier mobility in organic semiconductors. rsc.org Similarly, in self-assembling systems, the length of the alkyl chain has been shown to be a critical factor in determining the stability and cooperativity of the assembly process. researchgate.net

Table 2: Predicted Impact of Alkyl Chain Length on Properties of Chloromethyl Alkyl Sulfides

| Property | Impact of Increasing Alkyl Chain Length | Rationale |

|---|---|---|

| Nucleophilicity of Sulfur | Likely increase | Increased inductive electron donation |

| Steric Hindrance | Increase | Greater spatial bulk around the reaction center |

| Reaction Rate | Dependent on the balance of electronic and steric effects | A balance between enhanced nucleophilicity and increased steric hindrance will determine the overall effect on reaction kinetics. |

| Solubility in Nonpolar Solvents | Increase | Increased lipophilicity |

Environmental Fate and Degradation Pathways Mechanistic Focus

Mechanisms of Biotic Degradation

Microbial Transformation of Alkyl Sulfides and Related Compounds

The microbial breakdown of alkyl sulfides is a well-documented phenomenon, with various bacterial genera playing a crucial role. Bacteria are known to utilize alkyl sulfides as sources of carbon and/or sulfur. The initial attack on the sulfide (B99878) bond is typically an oxidative process.

Research has shown that bacteria such as Rhodococcus, Pseudomonas, and Thiobacillus are proficient in degrading organosulfur compounds. For instance, some bacteria can oxidize the sulfur atom in alkyl sulfides to form sulfoxides and subsequently sulfones. This oxidation is a critical first step that can make the carbon-sulfur bond more susceptible to cleavage. Studies on di-n-octyl sulfide have revealed that its degradation can proceed via terminal oxidation of the alkyl chain followed by β-oxidation, leading to the formation of octylthio- and octylsulfonyl-alkanoic acids nih.gov.

Furthermore, the degradation of the chloro- E. coli has been shown to degrade short-chain chlorinated paraffins, with a removal rate of 85.61% under optimized pressurized pure oxygen conditions over seven days osti.gov. The degradation pathway is believed to involve the initial cleavage of the C-Cl bond osti.gov.

The degradation of compounds structurally similar to chloromethyl octyl sulfide, such as the chemical warfare agent simulant 2-chloroethyl ethyl sulfide (CEES), has also been investigated. Haloalkane dehalogenases have demonstrated the ability to degrade sulfur mustard, a related compound, providing a safer detoxification pathway compared to spontaneous hydrolysis muni.cz.

The following table summarizes findings on the microbial degradation of related organosulfur and chlorinated compounds:

| Compound | Microorganism(s) | Degradation Pathway/Key Findings | Reference |

| Di-n-octyl sulfide | Various bacterial strains | Terminal oxidation of the alkyl chain followed by β-oxidation. | nih.gov |

| Dibenzyl sulfide | Various bacterial strains | Utilization as a sulfur source, regulated by sulfate (B86663) presence. | nih.gov |

| Short-Chain Chlorinated Paraffins | E. coli strain 2 | 85.61% removal in 7 days under pressurized oxygen; C-Cl bond cleavage is a likely initial step. | osti.gov |

| Sulfur Mustard (related to CEES) | Engineered Haloalkane Dehalogenase (Yperzyme) | Enzymatic hydrolysis provides a non-toxic degradation route. | mdpi.com |

| Alkyl Sulfides (general) | Thiobacillus sp. strain ASN-1 | Aerobic and anaerobic (denitrifying) degradation of a range of alkyl sulfides. | nih.gov |

Enzymatic Degradation Processes Affecting Sulfur-Containing and Chlorinated Linkages

The enzymatic machinery involved in the degradation of this compound is expected to be twofold, targeting the C-S and C-Cl bonds.

Cleavage of the Carbon-Chlorine Bond: The primary enzymes responsible for breaking the carbon-halogen bond are dehalogenases. Haloalkane dehalogenases, in particular, catalyze the hydrolytic cleavage of a carbon-halogen bond to produce an alcohol, a halide ion, and a proton muni.cz. The reaction mechanism often involves a nucleophilic attack on the carbon atom bearing the halogen. The efficiency of these enzymes varies with the substrate.

The kinetics of haloalkane dehalogenases have been studied for various chlorinated alkanes. The following table presents kinetic data for the haloalkane dehalogenase from Xanthobacter autotrophicus GJ10, illustrating the enzyme's activity on different substrates.

| Substrate | kcat (s⁻¹) | Km (µM) | kcat/Km (s⁻¹µM⁻¹) | Reference |

| 1,2-Dichloroethane | 3 | 1100 | 0.0027 | nih.gov |

| 1-Chlorobutane | 5 | 1000 | 0.005 | nih.gov |

| 1-Chlorohexane | 2.5 | 150 | 0.017 | nih.gov |

Cleavage of the Carbon-Sulfur Bond: The C-S bond in alkyl sulfides can be cleaved by different enzymatic strategies. One common pathway involves monooxygenases that oxidize the sulfur atom. This oxidation to a sulfoxide (B87167) and then a sulfone weakens the C-S bond, facilitating its subsequent cleavage. For example, some bacteria utilize a flavin-dependent monooxygenase system for this purpose. In some cases, the degradation of the alkyl chain can occur first, as seen in the β-oxidation of terminally oxidized alkyl sulfides nih.gov.

Stages of Biodeterioration, Biofragmentation, Assimilation, and Mineralization

The complete biodegradation of this compound can be conceptualized in several stages:

Biodeterioration and Biofragmentation: This initial phase involves the enzymatic breakdown of the parent molecule into smaller, more water-soluble fragments. For this compound, this would likely involve the separate or concurrent action of dehalogenases and sulfide-oxidizing enzymes. The cleavage of the C-Cl bond would yield octylthiomethanol, while the oxidation and cleavage of the sulfide linkage could produce a chlorinated C1 fragment and an octyl thiol or related oxidized sulfur compounds. The order of these events can be influenced by the specific microbial community and environmental conditions.

Assimilation: Once the molecule is fragmented, the resulting smaller organic molecules can be taken up by microbial cells and incorporated into their metabolic pathways. The octyl carbon chain, for instance, can be assimilated through fatty acid oxidation pathways to generate energy and biomass. The sulfur atom, released as sulfide or sulfate, can be assimilated by many microorganisms to synthesize essential sulfur-containing amino acids like cysteine and methionine mdpi.comnih.gov.

Mineralization: The ultimate goal of biodegradation is the complete conversion of the organic compound into inorganic products such as carbon dioxide, water, and chloride and sulfate ions. This final stage represents the complete removal of the pollutant from the environment. The efficiency of mineralization depends on the ability of the microbial community to metabolize all the breakdown products of the initial fragmentation. The presence of co-substrates can sometimes enhance the mineralization of recalcitrant compounds by providing additional energy and carbon sources to the degrading microorganisms nih.gov.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.